

# Spectroscopic Profile of Cyclooctene Oxide: A Technical Guide

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## Compound of Interest

Compound Name: Cyclooctene oxide

Cat. No.: B1582440

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **cyclooctene oxide**, a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering tabulated data for easy reference, explicit experimental protocols, and logical diagrams to illustrate the structure-spectrum correlations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **cyclooctene oxide** are crucial for its structural elucidation and purity assessment. The following data were obtained from spectra recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Data

The proton NMR spectrum of **cyclooctene oxide** exhibits distinct signals for the epoxide and the aliphatic ring protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.9 - 3.1	Multiplet	2H	H-1, H-2 (epoxide)
~1.2 - 2.2	Multiplet	12H	H-3, H-4, H-5, H-6, H-7, H-8 (aliphatic)

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with characteristic shifts for the epoxide carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
~55 - 60	C-1, C-2 (epoxide)
~25 - 30	C-3, C-4, C-5, C-6, C-7, C-8 (aliphatic)

## Infrared (IR) Spectroscopy

The IR spectrum of **cyclooctene oxide** is characterized by the presence of C-O stretching frequencies typical of an epoxide and the absence of the C=C stretching band of the parent alkene.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000 - 2850	Strong	C-H stretch (aliphatic)
~1465	Medium	C-H bend (aliphatic)
~1260	Medium	C-O stretch (epoxide ring)
~850	Medium	C-O stretch (epoxide ring)

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of **cyclooctene oxide**, based on common laboratory practices.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 10-20 mg of **cyclooctene oxide** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

### Instrument Parameters (Example):

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: -2 to 12 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

- Spectral Width: -10 to 220 ppm

## Infrared (IR) Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Place a small amount (1-2 mg) of **cyclooctene oxide** and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.
- Transfer a small portion of the mixture into a pellet-forming die.
- Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

### Spectrum Acquisition:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ , with a resolution of  $4\text{ cm}^{-1}$ .
- Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.

## Visualization of Spectroscopic Data

The following diagram illustrates the relationship between the key structural features of **cyclooctene oxide** and their corresponding spectroscopic signals.

### Structure-Spectrum Correlation for **Cyclooctene Oxide**

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